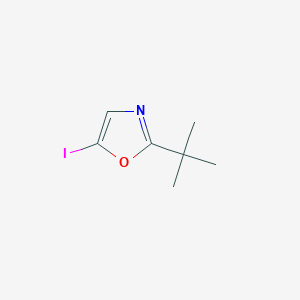
(4-Methoxy-1-benzothiophen-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is characterized by the presence of a methoxy group and a benzothiophene moiety, which contribute to its unique chemical behavior.
Méthodes De Préparation
The synthesis of (4-Methoxy-1-benzothiophen-5-yl)methanol typically involves several steps, starting with the formation of the benzothiophene ring. One common method involves the cyclization of appropriate precursors under specific conditions. The methoxy group is then introduced through methylation reactions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity .
Analyse Des Réactions Chimiques
(4-Methoxy-1-benzothiophen-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
(4-Methoxy-1-benzothiophen-5-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Industry: This compound is used in the production of various materials and chemicals.
Mécanisme D'action
The mechanism of action of (4-Methoxy-1-benzothiophen-5-yl)methanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
(4-Methoxy-1-benzothiophen-5-yl)methanol can be compared to other similar compounds, such as:
(4-Methoxy-1-benzothiophen-7-yl)methanol: Similar structure but different position of the methoxy group.
1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: Contains a benzofuran ring instead of a benzothiophene ring.
(5-Methyl-1-benzothiophen-2-yl)methanol: Similar structure but with a methyl group instead of a methoxy group.
Propriétés
Formule moléculaire |
C10H10O2S |
|---|---|
Poids moléculaire |
194.25 g/mol |
Nom IUPAC |
(4-methoxy-1-benzothiophen-5-yl)methanol |
InChI |
InChI=1S/C10H10O2S/c1-12-10-7(6-11)2-3-9-8(10)4-5-13-9/h2-5,11H,6H2,1H3 |
Clé InChI |
YMTKEVVODVCNNM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC2=C1C=CS2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







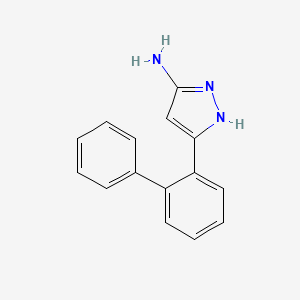
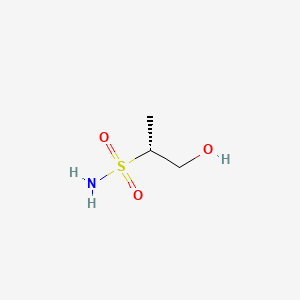
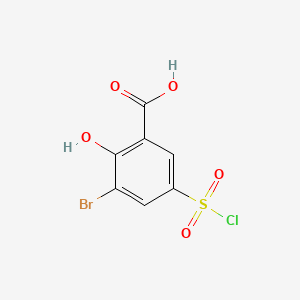
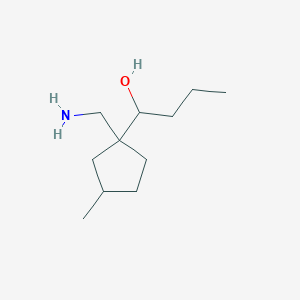
![tert-butyl N-[2-(fluorosulfonyl)propyl]-N-methylcarbamate](/img/structure/B13483262.png)
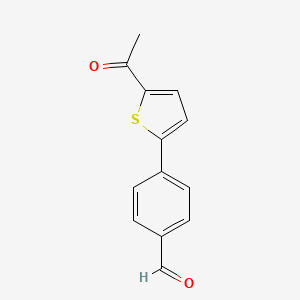

![N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B13483282.png)
